

physical and chemical properties of 2-Methyl-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzothiazole

Cat. No.: B1346598

[Get Quote](#)

An In-depth Technical Guide on 2-Methyl-5-nitrobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Methyl-5-nitrobenzothiazole**. It includes a summary of its key attributes, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications.

Core Physical and Chemical Properties

2-Methyl-5-nitrobenzothiazole is an organic compound featuring a benzothiazole scaffold, which is a fusion of benzene and thiazole rings. Key structural characteristics include a methyl group at the 2-position and a nitro group at the 5-position.^[1] This compound typically presents as a yellow to orange crystalline solid and demonstrates moderate solubility in organic solvents.^[1]

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the benzothiazole ring system, making the compound a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.^[1] The nitro group also makes it susceptible to nucleophilic substitution reactions.^[1]

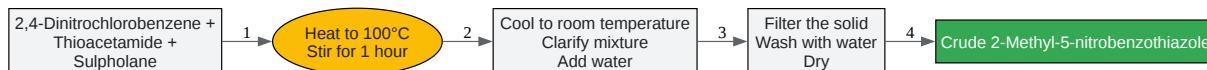
Table 1: Physical and Chemical Properties of **2-Methyl-5-nitrobenzothiazole**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ N ₂ O ₂ S	[1][2][3]
Molecular Weight	194.21 g/mol	[2][3]
CAS Number	2941-66-4	[2][3]
Appearance	Yellow to orange crystalline solid	[1]
Melting Point	134-137 °C	
Boiling Point	Not available	
Density	Not available	
Solubility	Moderately soluble in organic solvents	[1]

Spectral Data

Precise spectral data for **2-Methyl-5-nitrobenzothiazole** is not readily available in the searched literature. However, based on the known chemical shifts of related benzothiazole and nitro-aromatic compounds, a predicted ¹H NMR and ¹³C NMR spectrum can be approximated. Similarly, characteristic infrared absorption bands and mass spectrometry fragmentation patterns can be anticipated.

Table 2: Predicted Spectral Data for **2-Methyl-5-nitrobenzothiazole**


Technique	Predicted Peaks/Signals
¹ H NMR	Aromatic protons (3H, complex multiplet, $\sim\delta$ 7.5-8.5 ppm), Methyl protons (3H, singlet, $\sim\delta$ 2.8 ppm)
¹³ C NMR	Aromatic and thiazole carbons ($\sim\delta$ 120-160 ppm), Methyl carbon ($\sim\delta$ 20 ppm)
IR (Infrared) Spectroscopy	$\sim 1520\text{ cm}^{-1}$ and $\sim 1340\text{ cm}^{-1}$ (NO_2 asymmetric and symmetric stretching), $\sim 1600\text{ cm}^{-1}$ (C=N stretching), $\sim 3100\text{-}3000\text{ cm}^{-1}$ (aromatic C-H stretching)
Mass Spectrometry (MS)	Molecular ion peak (M^+) at $\text{m/z} = 194$. Fragments corresponding to the loss of NO_2 ($\text{m/z} = 148$) and other characteristic fragments.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of **2-Methyl-5-nitrobenzothiazole**.

Synthesis of 2-Methyl-5-nitrobenzothiazole

This protocol is adapted from a known synthetic route.

[Click to download full resolution via product page](#)

Synthesis workflow for **2-Methyl-5-nitrobenzothiazole**.

Materials:

- 2,4-Dinitrochlorobenzene

- Thioacetamide
- Sulpholane
- Deionized water
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Buchner funnel and flask
- Filter paper

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,4-dinitrochlorobenzene and thioacetamide in sulpholane.
- Heat the mixture to 100°C and stir at this temperature for 1 hour.
- After 1 hour, remove the heat source and allow the mixture to cool to room temperature.
- Clarify the mixture by filtration to remove any insoluble byproducts.
- To the filtrate, add a significant volume of deionized water to precipitate the crude product.
- Collect the precipitated solid by vacuum filtration using a Buchner funnel.
- Wash the solid with copious amounts of deionized water to remove any remaining sulpholane and other water-soluble impurities.
- Dry the collected solid, yielding crude **2-Methyl-5-nitrobenzothiazole**.

Purification by Recrystallization

[Click to download full resolution via product page](#)

Recrystallization workflow for purification.

Materials:

- Crude **2-Methyl-5-nitrobenzothiazole**
- Ethanol (or another suitable solvent)
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and flask
- Filter paper

Procedure:

- Transfer the crude **2-Methyl-5-nitrobenzothiazole** to an Erlenmeyer flask.
- Add a small amount of ethanol and heat the mixture on a hot plate with gentle swirling.
- Continue adding small portions of hot ethanol until the solid just dissolves.
- Remove the flask from the hot plate and allow it to cool slowly to room temperature.
- Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.

- Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
- Dry the crystals to obtain pure **2-Methyl-5-nitrobenzothiazole**.

Characterization by Melting Point Determination

[Click to download full resolution via product page](#)

Workflow for melting point determination.

Materials:

- Purified **2-Methyl-5-nitrobenzothiazole**
- Capillary tubes
- Melting point apparatus (e.g., Mel-Temp)

Procedure:

- Ensure the purified sample is completely dry and finely powdered.
- Load a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat rapidly to a temperature about 20°C below the expected melting point (around 115°C).
- Decrease the heating rate to 1-2°C per minute.
- Carefully observe the sample. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range

is the melting point.

Potential Applications and Further Research

2-Methyl-5-nitrobenzothiazole serves as a key building block in organic synthesis. Its derivatives have been explored for various applications, including:

- Dyes and Pigments: The benzothiazole core is a common feature in many commercial dyes.
- Pharmaceuticals: Benzothiazole derivatives have shown a wide range of biological activities, and this compound can be a precursor to novel therapeutic agents.
- Agrochemicals: Certain benzothiazole compounds exhibit herbicidal or fungicidal properties.

Further research into the biological activities of **2-Methyl-5-nitrobenzothiazole** and its derivatives could lead to the discovery of new drug candidates. Elucidation of its precise spectral characteristics through experimental analysis is also a crucial next step for its full characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2941-66-4: 2-Methyl-5-nitrobenzothiazole | CymitQuimica [cymitquimica.com]
- 2. Benzothiazole, 2-methyl-5-nitro- | C8H6N2O2S | CID 76251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Methyl-5-nitrobenzothiazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346598#physical-and-chemical-properties-of-2-methyl-5-nitrobenzothiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com